molecular formula C8H9N3O B6232545 2-azido-1-methoxy-4-methylbenzene CAS No. 77721-47-2

2-azido-1-methoxy-4-methylbenzene

Cat. No.: B6232545
CAS No.: 77721-47-2
M. Wt: 163.2
InChI Key:
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Description

2-azido-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, featuring an azido group (-N3), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-methoxy-4-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-bromo-1-methoxy-4-methylbenzene, reacts with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-azido-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Cycloaddition Reactions: The azido group is known for its ability to undergo [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

2-azido-1-methoxy-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.

    Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules, aiding in the study of biological processes.

Mechanism of Action

The mechanism of action of 2-azido-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

Similar Compounds

    2-azido-1-methoxybenzene: Lacks the methyl group, resulting in different reactivity and properties.

    2-azido-4-methylbenzene: Lacks the methoxy group, affecting its electron-donating ability and reactivity.

    1-azido-4-methylbenzene: Similar structure but without the methoxy group, leading to different chemical behavior.

Uniqueness

2-azido-1-methoxy-4-methylbenzene is unique due to the presence of both the methoxy and methyl groups, which influence its electronic properties and reactivity. The methoxy group is an electron-donating group, enhancing the nucleophilicity of the azido group, while the methyl group provides steric hindrance, affecting the compound’s overall reactivity.

Properties

CAS No.

77721-47-2

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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